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molecular formula C8H12N2O2 B118920 3-Isobutyl-1H-pyrazole-5-carboxylic acid CAS No. 92933-49-8

3-Isobutyl-1H-pyrazole-5-carboxylic acid

Cat. No. B118920
M. Wt: 168.19 g/mol
InChI Key: OCAWPZXEVMMJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06967204B2

Procedure details

5-Isobutyl-1H-pyrazol-3-carboxylic acid ethyl ester (16.2 g, 83 mmol) and 1M NaOH solution (173 ml, 173 mmol) were dissolved in 1,4-dioxan (260 ml) and the reaction was stirred at room temperature under nitrogen for 64 hours. The reaction mixture was adjusted to pH 7 using concentrated hydrochloric acid, and concentrated under reduced pressure. Water (500 ml) was added, the slurry was adjusted to pH 1 with concentrated hydrochloric acid and the aqueous phase was extracted with ethyl acetate (5×300 ml). The combined organic extracts were dried over MgSO4 and the solvent was removed under reduced pressure to give 5-isobutyl-1H-pyrazol-3-carboxylic acid (10 g) as a white solid. 1H NMR (400 MHz, DMSO-D6): δ=12.72-12.90 (1H, brs), 6.39 (1H, s), 2.39-2.43 (2H, d), 1.77-1.86 (1H, m), 0.78-0.83 (6H, d) ppm. LRMS (electrospray): m/z [M+Na]+ 191, [2M+Na]+ 359, [M−H]+ 167, [2M−H]+ 335.
Quantity
16.2 g
Type
reactant
Reaction Step One
Name
Quantity
173 mL
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:10]=[C:9]([CH2:11][CH:12]([CH3:14])[CH3:13])[NH:8][N:7]=1)=[O:5])C.[OH-].[Na+].Cl>O1CCOCC1>[CH2:11]([C:9]1[NH:8][N:7]=[C:6]([C:4]([OH:5])=[O:3])[CH:10]=1)[CH:12]([CH3:14])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
C(C)OC(=O)C1=NNC(=C1)CC(C)C
Name
Quantity
173 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
260 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature under nitrogen for 64 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water (500 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate (5×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
product
Smiles
C(C(C)C)C1=CC(=NN1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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